4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a 4-benzylphenoxy substituent at position 4 and a methyl group at position 2 of the pyrimidine core.
Properties
IUPAC Name |
4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-16-25-23(22-20-9-5-6-10-21(20)28-24(22)26-16)27-19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJIMLOIOGWVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC=C(C=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 4-(4-benzylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine, followed by methylation at the 2-position. The reaction conditions typically involve the use of catalysts such as copper sulfate and sodium ascorbate, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Chemical Reactions Analysis
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzylphenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving the condensation of appropriate precursors. The general structure includes a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the benzylphenoxy group enhances its lipophilicity and may improve its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine. For instance, derivatives of related benzothieno compounds have shown significant antibacterial and antifungal activity. The structure-activity relationship indicates that modifications in the substituents can lead to varying degrees of microbial inhibition. Compounds with specific groups have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Anticancer Potential
The anticancer properties of benzothieno derivatives have also been investigated. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with tumor growth. For example, certain derivatives have demonstrated efficacy against breast cancer cell lines by inhibiting cell proliferation and promoting programmed cell death .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to 4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine have been noted for their anti-inflammatory effects in preclinical studies. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Case Study 1: Antimicrobial Screening
In a comparative study involving various synthesized derivatives of benzothieno compounds, it was found that certain modifications led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess the efficacy of these compounds against clinical strains. Results indicated that specific substitutions on the phenyl ring significantly improved antibacterial potency compared to traditional antibiotics .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of 4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies revealed that these compounds could inhibit key proteins involved in tumor progression and survival pathways .
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These interactions lead to the suppression of inflammatory mediators and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Melting Points and Solubility
- Amino Derivatives (4a–d): Melting points range from 134–143°C, with moderate solubility in polar solvents like ethanol .
- Hydrazino/Hydrazone Derivatives (5, 6a): Higher melting points (175–220°C) due to increased hydrogen bonding and planarity .
- Phenoxy Derivatives (): Bromophenoxy-substituted analogs are solids with predicted higher melting points than amino derivatives but lower than hydrazones. The target compound’s 4-benzylphenoxy group may confer intermediate melting points (~150–160°C).
Spectral Characteristics
- IR Spectroscopy: Amino derivatives show N–H stretching at ~3300 cm⁻¹ . Phenoxy derivatives exhibit strong C–O–C stretching at ~1250 cm⁻¹ (absent in amino analogs) .
- ¹H NMR: Aromatic protons in the benzylphenoxy group resonate at δ 7.2–7.5 ppm, distinct from piperazinyl/piperidinyl protons (δ 2.5–3.5 ppm) .
Antimicrobial Activity
- Hydrazone Derivatives (6a–c) : Exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 µg/mL .
- Amino Derivatives (4a–d): Moderate activity against fungal strains (e.g., C. albicans) due to basic amino groups facilitating membrane interaction .
Anticancer Activity
- 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-...: Shows IC₅₀ values of 2.5 µM against lung cancer (HOP-92) and breast cancer (MCF-7) cell lines .
- Phenoxy Analogs: Limited data, but bromophenoxy derivatives () are hypothesized to inhibit tubulin polymerization due to structural similarity to combretastatins .
HIV Replication Inhibition
- 2,3,4-Substituted Analogs : Demonstrated EC₅₀ values of <1 µM in HIV-1 RT inhibition assays, with sulfanyl and methyl groups enhancing binding affinity .
Target Compound’s Potential: The 4-benzylphenoxy group may confer dual activity (antimicrobial and anticancer) by combining lipophilic aromaticity with hydrogen-bonding capability.
Biological Activity
4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (CAS No: 315692-77-4) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a benzothieno-pyrimidine core with a benzylphenoxy substituent. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant anticancer activities. In particular, studies have shown that compounds similar to 4-(4-benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways and modulating Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases.
- Mechanism : The anti-inflammatory activity is likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .
Case Studies
- Cell Viability Assays : A study reported that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability in A549 cells after 48 hours.
- Cytokine Production : In LPS-stimulated RAW 264.7 macrophages, the compound significantly decreased TNF-α and IL-6 levels compared to untreated controls.
Data Summary Table
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry, starting with halogenated intermediates (e.g., 4-chloro derivatives) subjected to nucleophilic substitution with benzylphenoxy groups. Key variables include:
- Catalysts : Aluminum amalgam in aqueous tetrahydrofuran improves reduction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance substitution reactions .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps .
Yield Optimization :
| Step | Catalyst/Solvent | Yield Range | Reference |
|---|---|---|---|
| Halogenation | AlCl₃ in DCM | 60–75% | |
| Benzylphenoxy coupling | K₂CO₃ in DMF | 70–85% | |
| Final cyclization | Reflux in THF/H₂O | 65–80% |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.43 ppm for benzylphenoxy) and aliphatic protons in the tetrahydro ring (δ 1.78–3.08 ppm) .
- X-ray Crystallography : Single-crystal studies confirm spatial arrangement, with mean C–C bond lengths of 0.004 Å and R factor ≤ 0.069 .
- LC-MS : Validates molecular weight (e.g., m/z 301.0 [M+H]+) and purity .
Q. What protocols are recommended for in vitro biological evaluation (e.g., antimicrobial or cytotoxic assays)?
Methodological Answer:
Q. How can researchers address challenges in reproducibility during synthesis?
Methodological Answer:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts from cyclization .
- Moisture Control : Anhydrous conditions prevent hydrolysis of intermediates .
- Standardization : Detailed reaction logs (time, temperature, stoichiometry) mitigate batch-to-batch variability .
Q. What is the pharmacological potential of this compound based on structural analogs?
Methodological Answer: Thienopyrimidine analogs exhibit:
- Antimicrobial Activity : Via inhibition of bacterial DNA gyrase .
- Anticancer Properties : Through topoisomerase II inhibition (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
- Neuroprotective Effects : Modulating kinase pathways in neurodegenerative models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent Variation : Replace benzylphenoxy with fluorophenyl or methoxy groups to assess hydrophobic/hydrophilic balance .
- Scaffold Modifications : Introduce spirocyclic or fused rings to enhance rigidity and binding pocket compatibility .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent electronic properties with bioactivity .
Q. What strategies are effective in designing molecular docking studies for target prediction?
Methodological Answer:
- Target Selection : Prioritize proteins with conserved binding sites (e.g., kinase ATP pockets) .
- Software Parameters : AutoDock Vina with Lamarckian GA, grid spacing ≤1 Å, and exhaustive search modes .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
Q. How should discrepancies in biological activity data across studies be resolved?
Methodological Answer:
Q. What methodologies assess metabolic stability and pharmacokinetic properties?
Methodological Answer:
Q. How can computational predictions align with experimental data in lead optimization?
Methodological Answer:
- Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .
- MD Simulations : Analyze ligand-protein complex stability over 100-ns trajectories .
- Data Integration : Use machine learning (e.g., Random Forest) to merge docking scores, ADMET profiles, and assay results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
